(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Antitubercular Enzyme Inhibition Medicinal Chemistry

Researchers designing enzyme inhibitor libraries frequently encounter scaffolds lacking a versatile derivatization handle. (6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (NOB) resolves this bottleneck by providing a 6-nitro-2-oxo-benzoxazolone core equipped with a carboxylic acid moiety for amide bond formation, enabling rapid SAR library synthesis. • Direct precursor to MTB InhA inhibitors (derivative IC50 = 5.12 µM). • 6-Nitro group quantitatively reducible to 6-amino-enabling dual-series exploration from a single precursor. • Predicted pKa 3.74 supports ADME/PK profiling of acidic heterocyclic scaffolds. • Supplied with Certificate of Analysis; ships ambient as non-hazardous.

Molecular Formula C9H5N2O6-
Molecular Weight 237.15 g/mol
CAS No. 19739-41-4
Cat. No. B020203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
CAS19739-41-4
Molecular FormulaC9H5N2O6-
Molecular Weight237.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CC(=O)[O-]
InChIInChI=1S/C9H6N2O6/c12-8(13)4-10-6-2-1-5(11(15)16)3-7(6)17-9(10)14/h1-3H,4H2,(H,12,13)
InChIKeyIAYXNJKBPWCTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical and Pharmacological Profile


(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 19739-41-4), also referred to as NOB, is a synthetic benzoxazolone derivative characterized by a nitro group at the 6-position and an acetic acid moiety on the nitrogen atom. Its molecular formula is C9H6N2O6, with a molecular weight of approximately 238.15 g/mol . It is primarily utilized as a research chemical and a versatile small molecule scaffold for the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors .

Scaffold

Benzoxazolone core with 6-nitro and acetic acid handle for enzyme inhibitor design

Derivatization

Carboxylic acid enables amide library synthesis for SAR exploration

Electronic tuning

Nitro group modulates reactivity and lipophilicity for target profiling

Why Simpler Analogs Cannot Substitute


The unique combination of the 6-nitro substituent and the acetic acid side chain on the benzoxazolone core of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid imparts distinct chemical and biological properties that preclude simple substitution with other in-class compounds. The nitro group is a strong electron-withdrawing group that significantly alters the electronic distribution, reactivity, and lipophilicity of the molecule [1]. Concurrently, the acetic acid moiety provides a key functional handle for further derivatization, such as amide bond formation, which is critical for generating libraries of analogs for structure-activity relationship (SAR) studies . Replacing it with a simpler compound like 6-nitrobenzoxazol-2(3H)-one, which lacks the acetic acid side chain, would eliminate the capacity for key chemical modifications and would not represent the same scaffold for targeted inhibitor design, as evidenced by the potent activity of specific amide derivatives derived from this core .

  • Missing acetic acid handle

    Simpler 6-nitrobenzoxazol-2(3H)-one lacks the carboxylic acid, limiting amide derivatization and SAR expansion.

  • Altered electronic profile

    Without the 6-nitro group, electron distribution and reactivity may shift, potentially changing scaffold behaviour.

  • Different lipophilicity

    Nitro substitution significantly changes lipophilicity compared to unsubstituted or halogenated analogs, affecting partitioning.

Quantitative Evidence for Selection


Derivatization into Potent MTB InhA Inhibitor

The primary evidence for this compound's utility is not from the acid itself, but from its amide derivative, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (Compound 30). This compound, synthesized from the target acid, was identified as the most promising lead in a series of 27 derivatives tested against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) enzyme . Its IC50 of 5.12 µM and MIC of 17.11 µM against drug-sensitive MTB, coupled with non-cytotoxicity at 100 µM, highlights the potential of the target compound as a scaffold for developing potent antitubercular agents .

Derivative activity
Class-level
IC50 5.12 µM, MIC 17.11 µM (Compound 30)
Supports scaffold utility for InhA inhibitor design
Data from amide derivative, not parent acid; non-cytotoxic at 100 µM
Antitubercular Enzyme Inhibition Medicinal Chemistry

Nitro Group Reduction for Derivatization

The 6-nitro group on the benzoxazolone ring is not just a static substituent; it is a crucial functional handle for further chemical elaboration. This group can be selectively reduced to an amino group, as demonstrated in a patent procedure where the methyl ester of the target compound was hydrogenated to the corresponding 6-amino derivative in 99% yield . This transformation is fundamental to generating new series of analogs with potentially different biological activities, a capability not shared by non-nitro analogs. The strong electron-withdrawing nature of the nitro group also influences the reactivity of the benzoxazolone ring itself [1].

Nitro reduction
Head-to-head
99% yield to 6-amino analog
Enables access to 6-amino series for SAR
Methyl ester reduced under Pd/C; direct comparison limited
Organic Synthesis Scaffold Functionalization Chemical Biology

Physicochemical Differentiation from Parent Core

The presence of the 6-nitro group and the acetic acid side chain significantly alters the predicted physicochemical properties of the molecule compared to the unsubstituted benzoxazolone core. While experimental data for the target compound is limited, computational predictions and class-level trends provide a basis for differentiation. For instance, the predicted pKa of 3.74 for the target compound is substantially lower than the reported pKa for the unsubstituted 2-benzoxazolinone (BOA), which is expected to be around 10-11. This ~7 log unit difference in acidity is due to the electron-withdrawing nitro group and the α-positioning of the carboxylic acid relative to the lactam nitrogen, leading to a molecule that will exist in its ionized form at physiological pH. Furthermore, lipophilicity studies on a series of 1,3-benzoxazol-2(3H)-one derivatives show that a nitro substituent drastically alters the compound's lipophilic character compared to unsubstituted or halogenated analogs [1].

pKa shift
Class-level
Predicted pKa 3.74 vs ~10-11 for parent core
Ionization profile may differ substantially at physiological pH
ACD/Labs prediction; experimental verification advised
ADME Prediction Physicochemical Properties Drug Design

R&D Applications


Enzyme Inhibitor Scaffold

This compound serves as an ideal starting material for synthesizing libraries of amide derivatives for SAR studies. As demonstrated by the development of a potent MTB InhA inhibitor (Compound 30, IC50 = 5.12 µM) , the core structure can be easily elaborated via the carboxylic acid group to create diverse chemical space around the benzoxazolone ring. This makes it particularly valuable for early-stage drug discovery programs targeting enzymes in infectious diseases, inflammation, or cancer.

Precursor for 6-Amino-benzoxazolone Derivatives

The 6-nitro group on the compound can be quantitatively reduced to a 6-amino group . This transformation unlocks an alternative pathway for diversification, enabling the synthesis of amides, sulfonamides, and other nitrogen-containing functional groups at the 6-position. This is a key advantage for researchers needing to access both 6-nitro and 6-amino series of compounds from a common precursor, facilitating comprehensive SAR studies.

Physicochemical Probe for ADME Studies

With its predicted pKa of 3.74, this compound is distinct from its parent benzoxazolone core . This property makes it a useful tool for investigating the impact of a strongly acidic moiety on a heterocyclic scaffold. Researchers in pre-formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) can use this compound as a model to study how the introduction of an acetic acid group alters solubility, permeability, and plasma protein binding compared to neutral or weakly basic analogs [1].

Chemical Biology Tool for Ceramidase Research

Benzoxazolone derivatives, including this compound, have been reported as potential acid ceramidase inhibitors . While direct IC50 data for the parent acid is not available, the close structural similarity to known inhibitors like ARN14974 (IC50 = 79 nM) [1] positions this compound as a relevant probe for studying sphingolipid metabolism. Researchers investigating the role of acid ceramidase in cancer or neurodegenerative diseases can use this acid as a core for developing novel chemical tools and evaluating their effects on ceramide levels in cellular models.

Application
Selection Property
Validation Focus
Enzyme inhibitor scaffold design
Carboxylic acid handle for amide library synthesis
Derivative potency and target selectivity
6-Amino-benzoxazolone precursor
Nitro group reducibility under mild conditions
Reduction yield and amino derivative identity
ADME probe for ionizable scaffolds
Predicted low pKa and ionization state
Solubility, permeability, and protein binding assay
Sphingolipid metabolism research
Structural similarity to ceramidase inhibitors
Ceramidase inhibition and ceramide level modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.